Scientific Field: Biochemistry
Application Summary: N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase .
Results or Outcomes: The inhibition of prolidase by this compound can help researchers understand the role of prolidase in various biological processes
Scientific Field: Organic Chemistry
Application Summary: N-Benzyloxycarbonyl-L-proline is used in the synthesis of N-(L-Prolyl)-β-alanine .
Scientific Field: Green Chemistry
Application Summary: Propionic acid, a valuable chemical widely used in the food and feed industry, can be produced from bio-based lactic acid.
Methods of Application: A metal-free catalytic system using NaI as the catalyst is reported for the highly selective transformation of bio-based lactic acid to propionic acid.
Results or Outcomes: Under optimal reaction conditions, a >99% yield of propionic acid can be obtained from lactic acid.
Scientific Field: Biotechnology
Application Summary: Whey lactose, a major by-product of the cheese and casein manufacturing industry, can be used for propionic acid production.
Methods of Application: Propionibacterium acidipropionici is used in a fed-batch fermentation approach with whey lactose as the raw material.
Results or Outcomes: The maximum concentration of propionic acid reached 135 ± 6.5 g L −1, which is among the highest propionic acid concentration ever produced in the traditional fermentation process.
Methods of Application: The benzyloxycarbonyl group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction.
Results or Outcomes: The use of the benzyloxycarbonyl group as a protecting group can help chemists control the outcomes of their reactions.
Application Summary: Compounds similar to the one , such as N-Benzyloxycarbonyl-L-proline, are used in the synthesis of other compounds.
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid is a chiral compound with the molecular formula C14H15NO6. It features a unique oxazolidine ring structure, which is integral to its biological activity and potential applications in medicinal chemistry. The compound is characterized by its benzyloxycarbonyl group, which contributes to its stability and solubility in organic solvents. The melting point of this compound is approximately 68-69 °C, and it has a predicted boiling point of around 557.2 °C .
The chemical reactivity of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid can be explored through various reactions typical of oxazolidine derivatives. It can undergo hydrolysis, leading to the release of the benzyloxycarbonyl group and formation of the corresponding acid. Additionally, it can participate in nucleophilic substitution reactions due to the presence of electrophilic centers within its structure. The compound's reactivity profile makes it suitable for further modifications, which are essential in synthetic organic chemistry.
This compound exhibits notable biological activity, particularly in the context of drug development. Its oxazolidine framework is similar to that found in several antibiotic agents, suggesting potential antimicrobial properties. Preliminary studies indicate that (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid may possess activity against certain bacterial strains, although extensive biological testing is necessary to confirm these effects and elucidate the underlying mechanisms .
The synthesis of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid typically involves multi-step organic reactions that may include:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product .
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid has potential applications in various fields:
Interaction studies involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid focus on its binding affinity with biological targets. Investigations into its interactions with enzymes or receptors can provide insights into its mechanism of action and therapeutic potential. Preliminary data suggest that it may interact with certain bacterial ribosomes, similar to other oxazolidinones, although further studies are required for comprehensive understanding .
Several compounds share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Linezolid | Oxazolidinone core | Approved antibiotic for resistant infections |
Tedizolid | Similar oxazolidinone structure | Enhanced potency against Gram-positive bacteria |
(R)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | Enantiomer with different stereochemistry | Potentially different biological activities |
The uniqueness of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid lies in its specific stereochemistry and functional groups that may confer distinct biological properties compared to its analogs .
Classical methods for oxazolidine synthesis involve the condensation of amino alcohols with aldehydes or ketones. For instance, refluxing N-methylaminoethanol with hydrocinnamaldehyde in toluene under azeotropic water removal conditions yields oxazolidines [1]. This approach relies on the nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization. Early work demonstrated that aldehydes with linear alkyl chains (e.g., hydrocinnamaldehyde) react efficiently, while sterically hindered aldehydes (e.g., pyrenecarboxaldehyde) or α,β-unsaturated variants (e.g., tiglic aldehyde) exhibit reduced reactivity due to electronic and steric effects [1]. The reaction typically requires acid catalysis, often generated in situ via air oxidation of aldehydes to carboxylic acids, which protonate the amine and facilitate cyclization [1].
The oxazolidine ring’s susceptibility to hydrolysis necessitates robust protection strategies. The benzyloxycarbonyl (Cbz) group, introduced via reaction with benzyl chloroformate, is widely employed to stabilize the nitrogen center while maintaining compatibility with subsequent synthetic steps [3]. For example, in the synthesis of (S)-configured oxazolidin-5-ones, the Cbz group prevents undesired ring-opening during alkylation or esterification [3]. Additionally, N-methylation of the amino alcohol precursor enhances regioselectivity by reducing nucleophilicity at the nitrogen, thereby minimizing side reactions [1].
Dynamic crystallization-induced asymmetric transformation (DCIAT) has emerged as a powerful method for achieving high diastereomeric purity. In one protocol, (L)-alanine is condensed with benzaldehyde derivatives under thermodynamic control, yielding a racemic mixture of oxazolidin-5-ones [3]. Selective crystallization of the desired diastereomer shifts the equilibrium, enabling isolation of a single enantiomer in 92% yield on kilogram scales [3]. This method capitalizes on the differential solubility of diastereomers, with the crystalline phase enriching the thermodynamically favored product.
Recent advances in transition-metal catalysis have enabled the construction of complex oxazolidine frameworks. Iron-catalyzed decoupled cross-couplings, for instance, facilitate three-component reactions between alkenes, aldehydes, and amino alcohols under mild conditions [4]. This approach leverages Fe(II) complexes to mediate C–C bond formation while preserving stereochemical integrity. Although mechanistic details remain under investigation, preliminary studies suggest a radical pathway involving alkene activation and subsequent cyclization [4].
Stereoselectivity in oxazolidine synthesis is governed by both substrate geometry and reaction conditions. For instance, alkylation of the oxazolidin-5-one template with electrophiles (e.g., alkyl halides) proceeds with >98% enantiomeric excess (ee) when conducted in polar aprotic solvents like DMF [3]. The rigid oxazolidine ring enforces a defined spatial arrangement, directing electrophilic attack to the less hindered face. Similarly, microwave-assisted condensations enhance diastereoselectivity by accelerating reaction kinetics, thereby minimizing epimerization [1].
Method | Substrate Pair | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Traditional Condensation | N-Methylaminoethanol + Aldehyde | 85–90 | N/A | [1] |
DCIAT | (L)-Alanine + Benzaldehyde | 92 | >99 | [3] |
Fe-Catalyzed Coupling | Alkene + Aldehyde + Amino Alcohol | 75–80 | 90–95 | [4] |
Irritant